2'-Deoxy-N-(hydroxymethyl)cytidine

Description

Significance of Nucleoside Modifications in Genomic Contexts

Nucleoside modifications are a critical layer of epigenetic regulation, providing a mechanism for cells to control gene expression without altering the underlying DNA sequence. wikipedia.orghhearprogram.org These chemical tags can be added to or removed from DNA, influencing the accessibility of genes for transcription. nih.gov Perhaps the most studied modifications are those involving cytosine, such as 5-methylcytosine (B146107) (5-mC), which is generally associated with gene silencing. mdpi.com The presence and pattern of these modifications create an "epigenetic code" that is crucial for numerous biological processes, including cellular differentiation, genomic imprinting, X-chromosome inactivation, and the silencing of transposable elements. mdpi.com

The significance of these modifications extends beyond gene regulation. They serve as biomarkers for exposure to carcinogens and other DNA-damaging agents. wikipedia.orghhearprogram.orgnih.gov The formation of a DNA adduct, a segment of DNA bound to a chemical, indicates that an individual has been exposed to a potentially harmful substance and can be an early marker of toxicological effects. hhearprogram.org While many adducts are efficiently removed by DNA repair mechanisms, their persistence can lead to mutations and contribute to the development of diseases like cancer. hhearprogram.orgnih.gov Therefore, understanding the formation, stability, and biological impact of various nucleoside modifications, including N-hydroxymethylated adducts, is essential for both fundamental biology and human health risk assessment. nih.govresearchgate.net

Delineation of N-Hydroxymethylcytidine from Other Cytosine Modifications

It is crucial to distinguish 2'-Deoxy-N-(hydroxymethyl)cytidine from other, more extensively studied cytosine modifications, particularly those occurring at the 5th carbon (C5) of the pyrimidine (B1678525) ring. The key distinction lies in the location of the chemical modification.

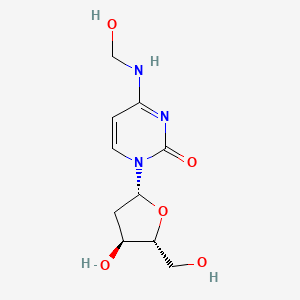

This compound , also known as N4-hydroxymethyl-2'-deoxycytidine (4hmdC), is an N-adduct . The hydroxymethyl group (-CH₂OH) is attached to the exocyclic amino nitrogen atom at the N4 position of the cytosine base. rsc.org This modification is not catalyzed by "writer" enzymes in the same way as epigenetic marks but is primarily the result of a chemical reaction with formaldehyde (B43269). rsc.orgnih.gov

5-Methyl-2'-deoxycytidine (5-mC) is the canonical "fifth base" of the genome. Here, a methyl group (-CH₃) is enzymatically added to the C5 position of the cytosine ring. mdpi.com It is a stable epigenetic mark integral to gene regulation. mdpi.comnih.gov

5-Hydroxymethyl-2'-deoxycytidine (5-hmC) is an oxidized derivative of 5-mC, often considered the "sixth base." caymanchem.commedchemexpress.com It is formed by the enzymatic oxidation of the methyl group at the C5 position, converting it to a hydroxymethyl group (-CH₂OH). nih.govmedchemexpress.com This modification is an intermediate in the DNA demethylation pathway and is also recognized as an epigenetic mark in its own right, with distinct regulatory roles. mdpi.comnih.gov

NMR studies have shown that the reaction of formaldehyde with deoxycytidine monophosphate (dCMP) preferentially occurs at the exocyclic N4 nitrogen, forming (4-hydroxymethyl)deoxycytidine monophosphate (4hmdCMP). rsc.org While the formation of this exocyclic adduct is slower than the formation of endocyclic N-adducts on thymidine (B127349), the resulting N4-hydroxymethyl adduct on cytosine is more stable in solution. rsc.org This stability contrasts with the dynamic, enzyme-mediated regulation of C5 modifications like 5-mC and 5-hmC.

| Compound Name | Abbreviation | Modification Location | Chemical Formula | Molar Mass (g/mol) | Primary Origin |

|---|---|---|---|---|---|

| 2'-Deoxycytidine (B1670253) | dC | None | C₉H₁₃N₃O₄ | 227.22 | Canonical DNA base |

| This compound | 4hmdC | N4-amino group | C₁₀H₁₅N₃O₅ | 257.24 | Formaldehyde adduct |

| 5-Methyl-2'-deoxycytidine | 5-mC | C5 of pyrimidine ring | C₁₀H₁₅N₃O₄ | 241.24 | Enzymatic (Epigenetic) |

| 5-Hydroxymethyl-2'-deoxycytidine | 5-hmC | C5 of pyrimidine ring | C₁₀H₁₅N₃O₅ | 257.24 | Enzymatic (Epigenetic) |

Historical Perspective and Emerging Research Avenues for N-Adducts

The study of DNA adducts has a long history rooted in toxicology and cancer research, where they have been used as biomarkers of exposure to chemical carcinogens. wikipedia.orgnih.gov Early research focused on bulky adducts formed by environmental pollutants like polycyclic aromatic hydrocarbons or alkylating agents that distort the DNA helix. symmes.fr The N7 position of guanine (B1146940) was identified as a major site for DNA alkylation and adduct formation. nih.gov These N-adducts were often considered to be of minimal direct mutagenic relevance due to chemical instability and their location outside the Watson-Crick base-pairing face. nih.gov

The perspective on N-adducts, including N4-hydroxymethylcytidine, is evolving. The understanding that formaldehyde is not only an environmental toxin but also an endogenous metabolite has spurred research into the formation and fate of its corresponding DNA adducts. nih.govoup.com Studies have demonstrated that N-hydroxymethyl adducts can be formed from both exogenous and endogenous formaldehyde sources. nih.govoup.com

Emerging research avenues are focused on several key areas:

Stability and Persistence: Contrary to earlier assumptions, research indicates that exocyclic N-hydroxymethyl adducts on bases like cytosine are relatively stable. rsc.org This stability suggests they may persist long enough to interfere with DNA replication or transcription, or to be recognized by cellular machinery, potentially having direct biological effects. rsc.orghhearprogram.org

Endogenous Formation and Biological Roles: The discovery of endogenous N-hydroxymethyl adducts raises questions about their potential physiological or pathological roles. nih.govoup.com While they are often linked to toxicity, there is speculation about whether they could, under certain circumstances, act as signaling molecules or have other regulatory functions. rsc.org

Interaction with DNA Repair and Metabolism: Understanding how N4-hydroxymethylcytidine is recognized and processed by DNA repair pathways is a critical area of investigation. Its structural similarity to unmodified cytosine, compared to bulkier adducts, may influence its recognition and the fidelity of its repair.

Biomarkers of Disease: The quantification of specific adducts like N-hydroxymethyl-deoxyguanosine has been established as a method for molecular dosimetry of formaldehyde exposure. nih.gov Similar approaches for N4-hydroxymethylcytidine could refine risk assessments and provide valuable biomarkers for exposure-related diseases.

Structure

2D Structure

3D Structure

Properties

CAS No. |

91573-78-3 |

|---|---|

Molecular Formula |

C10H15N3O5 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxymethylamino)pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O5/c14-4-7-6(16)3-9(18-7)13-2-1-8(11-5-15)12-10(13)17/h1-2,6-7,9,14-16H,3-5H2,(H,11,12,17)/t6-,7+,9+/m0/s1 |

InChI Key |

FYALPPFJCRSJJA-LKEWCRSYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCO)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)NCO)CO)O |

Origin of Product |

United States |

Mechanistic Pathways of Formation and Chemical Reactivity of 2 Deoxy N Hydroxymethyl Cytidine

Non-Enzymatic Formation via Formaldehyde (B43269) Adduction

Formaldehyde is a ubiquitous environmental and endogenous compound known to react with biological macromolecules, including nucleic acids. Its reaction with deoxycytidine leads to the formation of N-(hydroxymethyl) adducts, which can further react to form DNA-protein cross-links. nih.gov The primary mechanism is the addition of formaldehyde to nucleophilic sites on the DNA bases. nih.gov

The reaction between formaldehyde and the exocyclic amino group of cytosine results in the formation of a N-hydroxymethyl adduct, also known as a methylol adduct or hemiaminal. nih.govnih.gov This reaction is a reversible nucleophilic addition. While detailed kinetic and thermodynamic parameters for the N4-hydroxymethylation of deoxycytidine are not extensively documented in isolation, the general principles of formaldehyde adduct formation with nucleotides have been studied. The formation of these adducts is a key step in understanding the genotoxicity of formaldehyde. nih.gov The reaction is generally favored under conditions where formaldehyde is present, and the reversal can be accelerated, for instance by heat, although this may cause degradation of nucleic acids. nih.gov

Table 1: Characteristics of N-Hydroxymethylation on Cytosine

| Parameter | Description | Reference |

| Reactants | 2'-Deoxycytidine (B1670253), Formaldehyde | nih.gov |

| Product | 2'-Deoxy-N-(hydroxymethyl)cytidine (hemiaminal adduct) | nih.gov |

| Reaction Type | Reversible Nucleophilic Addition | nih.gov |

| Significance | Initial step in formaldehyde-induced DNA damage and cross-linking | nih.gov |

| Reversibility | The adduct can be reversed, a process sped up by catalysts | nih.gov |

Formaldehyde exhibits a notable specificity in its reactions with nucleobases. Studies on various nucleotides, including derivatives of adenosine (B11128) and cytidine (B196190), show that the primary sites of adduction are the exocyclic amino groups (e.g., N6 of adenine (B156593), N4 of cytosine, and N2 of guanine). nih.gov These sites are more nucleophilic and sterically accessible compared to the endocyclic (ring) nitrogen atoms. For example, analysis of formaldehyde-treated RNA has shown that a large fraction of the exocyclic amine groups on adenine, cytosine, and guanine (B1146940) carry an adduct. nih.gov This preference for exocyclic amines is a critical determinant of the types of DNA damage and cross-links formed upon formaldehyde exposure.

Table 2: Site Specificity of Formaldehyde Adduction

| Nucleobase Site | Reactivity with Formaldehyde | Rationale | Reference |

| Exocyclic N-amino groups (e.g., Cytosine N4) | High | Highly nucleophilic and accessible | nih.gov |

| Endocyclic Nitrogens | Low | Less nucleophilic and involved in base pairing | nih.gov |

Enzyme-Catalyzed Generation as Metabolic Intermediates

While formaldehyde adducts like this compound are well-documented, the enzymatic generation of this specific compound as a metabolic intermediate is not a recognized pathway. Instead, an isomer, 5-hydroxymethyl-2'-deoxycytidine (5hmdC), plays a crucial role in epigenetic regulation.

The principal pathway for enzymatic hydroxymethylation of cytosine involves the oxidation of 5-methylcytosine (B146107) (5mC), not a direct modification of cytosine at the N4 position. This process is a key part of active DNA demethylation. nih.govresearchgate.net Enzymes from the Ten-Eleven Translocation (TET) family, which are 2-oxoglutarate- and iron(II)-dependent dioxygenases, catalyze the conversion of 5mC into 5-hydroxymethylcytosine (B124674) (5hmC). nih.govnih.gov This is the first step in a series of oxidative reactions that can lead to the removal of the methyl group and restoration of an unmodified cytosine. nih.govpnas.org Therefore, 5hmdC, not this compound, is the recognized hydroxymethylated intermediate in this major epigenetic pathway. nih.govtcichemicals.com

The world of nucleic acid modifying enzymes is vast, encompassing polymerases, ligases, nucleases, and methyltransferases that perform a wide array of functions. sigmaaldrich.comneb.comlibretexts.org While there is no direct evidence for enzymes that synthesize this compound, various DNA polymerases are capable of incorporating modified nucleotides, including N4-acylated deoxycytidine triphosphates, into DNA strands. nih.gov This demonstrates the capacity of cellular machinery to handle modifications at the N4 position of cytosine. However, the endogenous formation of the N-hydroxymethyl group via enzymes other than as a transient byproduct of detoxification pathways has not been established as a programmed modification.

Stability and Reversibility of the N-(Hydroxymethyl)cytidine Moiety

The N-(hydroxymethyl)cytidine adduct exists as a hemiaminal, a chemical group known for its reversible formation. nih.gov The stability of this adduct is a critical factor in its biological consequences. The linkage is labile and can be reversed, which is the basis for protocols designed to remove formaldehyde-induced modifications from preserved tissue samples. nih.gov While simple heating can promote reversal, it often leads to the degradation of the nucleic acid backbone. nih.gov Research has shown that certain water-soluble bifunctional catalysts, such as anthranilates and phosphanilates, can accelerate the removal of these formaldehyde adducts from mononucleotides under milder conditions, highlighting the inherent reversibility of the N-hydroxymethyl moiety. nih.gov This reversibility contrasts with the more stable covalent bond of its isomer, 5-hydroxymethylcytosine, which is considered a distinct epigenetic mark. researchgate.net

Chemical Stability in Aqueous Environments

The stability of this compound in aqueous environments is a critical factor influencing its persistence as a DNA adduct. The formation of this compound arises from the reaction of formaldehyde with the exocyclic amino group of 2'-deoxycytidine. rsc.org Research using NMR has shown that N-hydroxymethylated adducts formed on the exocyclic nitrogens of nucleobases, such as in this compound, are generally more stable in solution compared to adducts formed on endocyclic nitrogens, like those on thymidine (B127349) or uridine (B1682114). rsc.org

While direct kinetic studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the behavior of analogous compounds offers insight. For instance, the hydrolysis of N3-methyl-2'-deoxycytidine, a cytosine analogue, demonstrates that the stability of such derivatives is highly dependent on pH. nih.gov Protonation of the cytosine ring significantly accelerates the rates of both deamination and depurination (hydrolysis of the N-glycosidic bond). nih.gov Given that this compound involves a modification on the exocyclic amine, its protonation state, and consequently its stability, would also be influenced by the pH of the aqueous environment. The rate of hydrolysis reactions, including deamination to form uracil (B121893) derivatives or depyrimidination to create an abasic site, is linearly dependent on the fraction of protonated molecules. nih.gov

The stability of N-hydroxymethyl adducts can be summarized based on their formation on different nucleobases, highlighting the greater persistence of exocyclic adducts.

| Adduct Type | Example Nucleobase | Relative Stability in Solution | Formation Rate |

|---|---|---|---|

| Exocyclic N-hydroxymethyl adduct | Cytosine, Adenine, Guanine | More Stable | Slower |

| Endocyclic N-hydroxymethyl adduct | Thymidine, Uridine | Less Stable (fragments rapidly) | Faster |

This table summarizes findings from NMR studies on the reactions of formaldehyde with nucleobases, indicating that while exocyclic adducts form more slowly, they are more persistent in solution compared to their endocyclic counterparts. rsc.org

Biological Reversibility and De-adduction Processes

The biological half-life of DNA adducts like this compound is determined by the interplay between their chemical stability and the efficiency of cellular DNA repair mechanisms. nih.gov Cells have evolved sophisticated enzymatic pathways to remove such lesions from their DNA, thereby mitigating potential mutagenic consequences. nih.govosti.gov

The primary mechanisms for the repair of DNA adducts resulting from alkylating agents, which would include formaldehyde, involve:

Base Excision Repair (BER): This pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond, creating an abasic (apurinic/apyrimidinic or AP) site. For adducts on cytosine, specialized DNA glycosylases would be responsible for this initial recognition step. glenresearch.com Following base removal, the DNA backbone at the AP site is cleaved by an AP endonuclease, and the correct nucleotide is inserted by a DNA polymerase and sealed by a DNA ligase.

Direct Reversal: In some cases, the damage can be directly reversed by an enzyme that removes the added chemical group. For certain alkylated bases, this is accomplished by proteins that act as alkyltransferases, transferring the alkyl group from the DNA to a cysteine residue on the protein itself in a stoichiometric reaction. nih.gov While this is a well-established mechanism for O6-alkylguanine, its specific role in the de-adduction of N-hydroxymethylcytidine is less characterized.

The capacity for these repair processes can vary significantly between different cell types and in response to exposure. nih.gov Cells can exhibit an adaptive response, where treatment with alkylating agents leads to an increase in the activity of repair enzymes, enhancing the removal of adducts from the genome. nih.gov This cellular response can be categorized as follows:

High constitutive activity and rapid adaptive response. nih.gov

High constitutive activity and a very slow adaptive response. nih.gov

Low constitutive activity. nih.gov

The efficiency of these de-adduction processes is crucial in determining the ultimate biological impact of this compound formation.

| Repair Pathway | Mechanism | Key Enzymes | Relevance to N-hydroxymethyl Adducts |

|---|---|---|---|

| Base Excision Repair (BER) | Excision of the damaged base followed by replacement. glenresearch.com | DNA Glycosylase, AP Endonuclease, DNA Polymerase, DNA Ligase. glenresearch.com | A likely pathway for removing N-hydroxymethylcytidine, initiated by a specific glycosylase. glenresearch.com |

| Direct Reversal (Dealkylation) | Direct transfer of the alkyl/hydroxymethyl group to an acceptor protein. nih.gov | Alkyltransferases (e.g., O6-alkylguanine-DNA alkyltransferase). nih.gov | A possible, though less directly confirmed, mechanism for repairing this specific adduct. |

Synthetic Methodologies and Preparation of 2 Deoxy N Hydroxymethyl Cytidine and Its Analogs for Research

Chemical Synthesis Approaches for N-(Hydroxymethyl)cytidine Nucleosides

The chemical synthesis of N-hydroxymethylated cytidine (B196190) nucleosides presents unique challenges due to the reactivity of the hydroxymethyl group. The synthetic routes are designed to achieve regioselective modification and to produce the necessary building blocks for oligonucleotide synthesis, namely phosphoramidites and triphosphates.

Strategies for Regioselective N-Hydroxymethylation

Direct and regioselective hydroxymethylation of the N4-amino group of 2'-deoxycytidine (B1670253) is a nuanced process. While direct synthesis protocols for 2'-Deoxy-N-(hydroxymethyl)cytidine are not extensively documented in readily available literature, analogous syntheses for related N4-modified cytidines provide a strategic framework.

One potential strategy involves the reaction of 2'-deoxycytidine with an activated form of formaldehyde (B43269), such as a protected formaldehyde equivalent, to favor modification at the exocyclic amine. The reaction conditions, including pH and solvent, would be critical to control the selectivity between the N4-amino group and other potentially reactive sites on the nucleobase and the deoxyribose sugar.

An alternative and more controlled approach starts from a precursor like 2'-deoxyuridine. This method involves the activation of the C4 position, often by creating a more reactive intermediate such as a 4-triazolyl or 4-imidazolyl derivative. This activated intermediate can then be reacted with hydroxylamine (B1172632) or a protected hydroxylamine equivalent to introduce the N-hydroxy or a protected N-hydroxy functionality. Subsequent reduction or deprotection steps would yield the target N-hydroxymethyl group. For instance, the synthesis of N4-hydroxycytidine has been achieved starting from uridine (B1682114) by activating the C4 position with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) followed by treatment with hydroxylamine. researchgate.net A similar strategy could be adapted for this compound.

Another method, reported for the synthesis of the related adduct 8-(hydroxymethyl)-3,N(4)-etheno-2'-deoxycytidine, involved the reaction of 2'-deoxycytidine with bromoacetaldehyde (B98955) followed by reduction with sodium borohydride. nih.gov This demonstrates that modification at the N4 position can be achieved through a multi-step process involving an initial reaction to form an adduct, followed by chemical transformation to introduce the hydroxymethyl group.

Synthesis of Phosphoramidite (B1245037) and Triphosphate Derivatives

The synthesis of phosphoramidite and triphosphate derivatives of this compound is essential for their use in oligonucleotide synthesis and enzymatic studies, respectively.

Phosphoramidite Synthesis: The synthesis of the phosphoramidite building block requires protection of the reactive functional groups, including the 5'-hydroxyl group of the deoxyribose, the N4-hydroxymethyl group, and the phosphite (B83602) moiety itself. A typical synthetic route would involve:

Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

Protection of the N4-hydroxymethyl group. This is a critical step, as the free hydroxymethyl group is not compatible with the conditions of oligonucleotide synthesis. A suitable protecting group would need to be stable during the synthesis cycles and readily removable during the final deprotection of the oligonucleotide.

Phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent.

| Starting Material | Key Steps | Product | Overall Yield | Reference |

| Uridine | Activation of C4, hydroxylamination, protection, phosphitylation | N4-hydroxycytidine phosphoramidite | 25.2% | researchgate.net |

Triphosphate Synthesis: The synthesis of this compound triphosphate (d(hm)CTP) is crucial for its use as a substrate for DNA polymerases. A common method for triphosphate synthesis is the Ludwig-Eckstein reaction, which involves the one-pot phosphorylation of the unprotected nucleoside with phosphoryl chloride in trimethyl phosphate (B84403). Subsequent treatment with pyrophosphate yields the desired triphosphate. For N4-acyl-2'-deoxycytidine derivatives, triphosphates have been successfully synthesized by acylating 2'-deoxycytidine followed by a one-step phosphorylation method. broadpharm.comnih.gov This approach could be adapted for N4-hydroxymethyl-2'-deoxycytidine, provided a suitable protecting group strategy is employed for the hydroxymethyl moiety during phosphorylation.

Enzymatic Synthesis and Functionalization

Enzymatic methods offer a powerful alternative for the synthesis and functionalization of modified nucleosides and oligonucleotides. DNA polymerases can be utilized to incorporate modified nucleoside triphosphates into DNA strands.

While direct studies on the enzymatic incorporation of this compound triphosphate are limited, research on analogous N4-acylated 2'-deoxycytidine triphosphates (dCAcylTPs) provides significant insights. broadpharm.comnih.govnih.govoup.comresearchgate.net A variety of Family A and B DNA polymerases have been shown to efficiently utilize dCAcylTPs as substrates. broadpharm.comnih.govoup.com Interestingly, in addition to the expected pairing with guanine (B1146940), significant pairing of N4-acyl-cytosine with adenine (B156593) was observed with several polymerases, including Taq and KOD XL. broadpharm.comnih.gov However, a proofreading polymerase like phi29 was found to utilize dCAcylTPs while being more prone to forming the CAcyl•A mispair. broadpharm.comnih.gov Furthermore, terminal deoxynucleotidyl transferase (TdT) has been shown to incorporate several hundred N4-acylated deoxycytidine nucleotides consecutively. nih.govbiotage.co.jp These findings suggest that this compound triphosphate could also be a substrate for various DNA polymerases, although its pairing fidelity and the efficiency of incorporation would need to be experimentally determined.

Incorporation into Synthetic Oligonucleotides for Structural and Functional Studies

The site-specific incorporation of this compound into synthetic oligonucleotides is paramount for detailed structural and functional analyses. This is primarily achieved through solid-phase synthesis using the corresponding phosphoramidite building block.

Solid-Phase Synthesis Protocols

Solid-phase oligonucleotide synthesis is a well-established automated process that involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG). wikipedia.orgatdbio.com The standard synthesis cycle consists of four steps:

Detritylation: Removal of the 5'-DMT protecting group with a mild acid.

Coupling: Reaction of the free 5'-hydroxyl group with the activated phosphoramidite monomer.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

The incorporation of a modified nucleoside like this compound follows the same general protocol. However, the lability of the N4-hydroxymethyl group presents a significant challenge. As observed with N4-hydroxycytidine, the conditions used for the final deprotection of the oligonucleotide, typically treatment with aqueous ammonia (B1221849), can lead to the partial loss of the modification. researchgate.net Therefore, the development of "ultramild" deprotection conditions would be crucial. This could involve the use of more labile protecting groups on the canonical bases and the phosphate backbone that can be removed under milder conditions, such as with potassium carbonate in methanol (B129727) or a mixture of aqueous ammonia and methylamine (B109427) at room temperature. researchgate.net The stability of the N4-hydroxymethyl group under various deprotection conditions would need to be carefully evaluated to ensure the integrity of the final oligonucleotide.

| Synthesis Step | Reagent/Condition | Purpose | Potential Challenge with N-(hydroxymethyl)cytidine |

| Coupling | Phosphoramidite, Activator | Chain elongation | Efficient coupling of the modified phosphoramidite |

| Deprotection | Aqueous Ammonia | Removal of protecting groups | Lability of the N4-hydroxymethyl group |

Enzymatic Polymerization with Modified Nucleotides

Enzymatic polymerization offers a complementary method to chemical synthesis for producing oligonucleotides containing modified bases. This approach relies on the ability of DNA polymerases to accept modified nucleoside triphosphates as substrates in template-directed synthesis, such as in primer extension reactions or polymerase chain reaction (PCR).

As discussed previously, studies with N4-acyl-2'-deoxycytidine triphosphates have demonstrated that various DNA polymerases can incorporate these modified nucleotides into a growing DNA strand. broadpharm.comnih.govoup.com This suggests that this compound triphosphate could also be utilized in enzymatic polymerization. The efficiency and fidelity of this process would depend on the specific polymerase used and the sequence context. For example, some polymerases might exhibit a higher error rate when incorporating the modified nucleotide, potentially leading to mispairing with adenine instead of guanine. broadpharm.comnih.gov The ability to generate fully modified DNA fragments enzymatically opens up possibilities for studying the impact of this compound on DNA replication, transcription, and repair in vitro.

Molecular Interactions and Biological Consequences of N Hydroxymethyl Cytidine Modifications in Nucleic Acids

Impact on DNA Duplex Structure and Conformation

The introduction of a hydroxymethyl group at the N4 position of 2'-deoxycytidine (B1670253) (hmdC) induces notable alterations in the canonical B-form DNA double helix. These changes stem from the steric and electronic perturbations caused by the modification, which affect the fundamental interactions that stabilize the DNA duplex: hydrogen bonding and base stacking.

Recognition and Processing by DNA Replication and Repair Machinery

The presence of 2'-Deoxy-N-(hydroxymethyl)cytidine in a DNA template poses a challenge to the cellular machinery responsible for maintaining genome integrity. DNA polymerases and repair enzymes must recognize and correctly process this modified base to prevent mutations and cellular dysfunction.

DNA Polymerase Bypass and Fidelity during Replication

DNA polymerases exhibit varying degrees of fidelity when encountering modified bases nih.govnih.govnyu.edu. The ability of a polymerase to bypass a lesion like hmdC and the accuracy of nucleotide insertion opposite the lesion are critical determinants of the mutagenic potential of the adduct. While specific studies on the bypass of N4-hydroxymethylcytidine are not detailed in the search results, general principles of lesion bypass suggest that the outcome would depend on the specific DNA polymerase involved researchgate.net. High-fidelity replicative polymerases may stall at the lesion, while specialized translesion synthesis (TLS) polymerases might be recruited to bypass the damage, often with reduced fidelity nih.govresearchgate.net. The altered hydrogen bonding capacity and shape of hmdC could lead to misincorporation of nucleotides opposite the lesion, resulting in mutations in subsequent rounds of replication. The efficiency and fidelity of bypassing N2-alkyl-dG lesions, for example, have been shown to be dependent on specific polymerases like Pol II in E. coli and Pol η in human cells nih.govescholarship.org.

DNA Glycosylase Recognition and Excision Mechanisms

The primary defense against modified bases in DNA is the base excision repair (BER) pathway, which is initiated by DNA glycosylases abcam.comnih.govsketchy.com. These enzymes recognize and excise specific types of damaged or modified bases by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar nih.govmdpi.comnih.gov. The family of uracil (B121893) DNA glycosylases (UDGs) is known to recognize and remove various modified pyrimidines mdpi.com. Specifically, single-stranded selective monofunctional uracil DNA glycosylase (SMUG1) has a broad substrate specificity and is involved in the removal of oxidized cytosine products mdpi.com. Given that N4-hydroxymethylcytidine is a modified cytosine, it is a potential substrate for a DNA glycosylase. The recognition process typically involves the enzyme flipping the target base out of the DNA helix and into a specific active site pocket where the chemical structure is scrutinized nih.gov. If the modified base fits the active site, the glycosylase catalyzes its removal, generating an apurinic/apyrimidinic (AP) site that is subsequently processed by other enzymes in the BER pathway abcam.comwikipedia.org.

Interactions with Other DNA Repair Proteins

Following the initial recognition and excision of a modified base by a DNA glycosylase, several other proteins are involved in completing the repair process abcam.commdpi.com. The resulting AP site is recognized and cleaved by an AP endonuclease sketchy.com. Subsequently, a DNA polymerase fills the gap by inserting the correct nucleotide, and a DNA ligase seals the nick in the DNA backbone to restore the integrity of the strand sketchy.comwikipedia.org. The entire process of BER is a highly coordinated event involving multiple protein-protein and protein-DNA interactions. Furthermore, if the lesion is not efficiently repaired by BER, it may be recognized by proteins of other repair pathways, such as the nucleotide excision repair (NER) machinery, particularly if it causes a significant distortion of the DNA helix sketchy.commdpi.com. The specific protein interactions would be dictated by the structural impact of the N4-hydroxymethylcytidine adduct on the DNA duplex.

Modulation of Protein-Nucleic Acid Interactions

The presence of modified nucleosides within a nucleic acid sequence can significantly alter its three-dimensional structure and chemical properties. These alterations, in turn, can modulate the interactions between the nucleic acid and various proteins, leading to profound biological consequences. The introduction of a hydroxymethyl group to cytidine (B196190), forming this compound, is one such modification that can influence these critical molecular dialogues. The subsequent sections will explore the specific effects of this modification on the binding of transcription factors, the interaction with chromatin remodeling complexes, and the activation of cellular receptors.

Effects on Transcription Factor Binding

The binding of transcription factors to specific DNA sequences is a cornerstone of gene expression regulation. Modifications to DNA bases, such as methylation, can directly influence this binding, either by inhibiting it or, in some cases, by being preferred by the transcription factor. While much of the research has centered on 5-methylcytosine (B146107), the principles underlying these effects are relevant to other modifications at the C5 position of cytosine, including hydroxymethylation.

The methylation of cytosine at CpG dinucleotides can impact the binding of most human transcription factors. esrf.fr For many transcription factor families, including bHLH, bZIP, and ETS, CpG methylation inhibits binding. esrf.fr Conversely, other families, such as homeodomain, POU, and NFAT proteins, show a preference for binding to methylated DNA. esrf.fr Structural analyses have revealed that this preference can be due to direct hydrophobic interactions between amino acid residues of the transcription factor and the methyl group of the modified cytosine. esrf.frnih.gov For instance, in the case of the HOXB13 homeodomain protein, specific amino acids form hydrophobic contacts with the 5-methyl groups of methylcytosines in the DNA's major groove. esrf.fr

Given that this compound also presents a modification at the 5-position of the cytosine ring, it is plausible that it similarly influences transcription factor binding, although the specific outcomes—inhibition or enhanced binding—would depend on the particular transcription factor and the chemical nature of the hydroxymethyl group compared to a methyl group.

| Transcription Factor Family | Effect of CpG Methylation on Binding | Molecular Basis of Interaction |

| bHLH, bZIP, ETS | Inhibition | Not specified |

| Homeodomain, POU, NFAT | Preference for methylated DNA | Direct hydrophobic interactions with the methyl group |

| HOXB13 (Homeodomain) | Preference for methylated DNA | Hydrophobic contacts between Ile262 and Val269 with the methyl groups |

Interaction with Chromatin Remodeling Complexes

Chromatin remodeling complexes are multi-protein machines that utilize the energy of ATP hydrolysis to alter the structure and positioning of nucleosomes, thereby regulating the accessibility of DNA to the transcriptional machinery. nih.gov These complexes are divided into several families, including SWI/SNF, ISWI, CHD, and INO80. nih.gov The Nucleosome Remodeling and Deacetylase (NuRD) complex, a member of the CHD family, is classically known for its role in transcriptional repression and is associated with methylated DNA. nih.gov

The NuRD complex contains subunits like CHD3 and CHD4 (also known as Mi-2α and Mi-2β) and plays a crucial role in processes like B lymphocyte differentiation. nih.gov The interaction of such complexes with DNA is often guided by the modification status of both the DNA itself and the histone tails. The presence of DNA adducts and modifications can be a signal for the recruitment of these complexes as part of the cellular stress and DNA damage response.

In C. elegans, subunits of the NuRD complex have been shown to be key regulators of various stress responses, including those to genotoxic stress. nih.gov This suggests a role for these complexes in recognizing and responding to altered DNA structures, which would include the presence of modified bases like this compound. While direct studies on the interaction between this compound and specific chromatin remodeling complexes are not detailed in the provided information, the established link between DNA modifications and the recruitment of these complexes points to a likely, yet uncharacterized, interplay.

Nucleoside-Mediated Activation of Cellular Receptors

Modified nucleosides, when released from the metabolism of nucleic acids, can act as signaling molecules and activate cellular receptors, particularly those of the immune system. For example, N4-acetylcytidine, a metabolite of transfer RNA, has been shown to activate the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. scientificarchives.com This activation can be mediated through the induction of other proteins, such as HMGB1. scientificarchives.com

Under conditions of cellular stress, such as viral infection or malignant transformation, ligands for activating receptors on natural killer (NK) cells are often upregulated. nih.gov These activating receptors, which contain immunoreceptor tyrosine-based activating motifs (ITAMs), can be stimulated by various stress-induced molecules, including heat shock proteins (HSPs). nih.gov For instance, HSP70, when overexpressed on tumor cells, can directly activate NK cells. nih.gov

While direct evidence for this compound activating specific cellular receptors is not available in the provided search results, the principle that modified nucleosides can act as signaling molecules is established. The structural similarity to other signaling nucleosides suggests a potential for this compound to interact with and possibly activate cellular receptors, contributing to cellular stress responses or immune surveillance.

Role as a DNA Adduct and its Mechanistic Implications

A DNA adduct is a segment of DNA that has become covalently bonded to a chemical, including endogenous molecules, which can lead to alterations in the normal structure and function of the DNA. nii.ac.jp The formation of DNA adducts is a critical step in the initiation of carcinogenesis, as they can cause mispairing of DNA bases during replication, ultimately resulting in mutations. nii.ac.jp 2'-Deoxy-5-(hydroxymethyl)cytidine is recognized as a modified pyrimidine (B1678525) that can act as a DNA adduct. caymanchem.com This section will delve into the mechanistic implications of its formation, including its ability to form interstrand cross-links and its potential for mutagenesis and genotoxicity.

Formation of Interstrand Cross-links

Interstrand cross-links (ICLs) are highly cytotoxic DNA lesions where the two complementary strands of DNA are covalently linked. These lesions block essential cellular processes such as transcription and replication. 5-(Hydroxymethyl)-2'-deoxycytidine has been identified as a modified pyrimidine capable of inducing the formation of ICLs in double-stranded DNA. caymanchem.com

The formation of ICLs can be initiated by various agents. For example, the chemotherapeutic drug N,N'-bis(2-chloroethyl)-N-nitrosourea can form a cross-link between the N3 position of deoxycytidine and the N1 position of deoxyguanosine. nih.gov This type of modification is particularly disruptive as it involves positions on the bases that are normally involved in base pairing. nih.gov The formation of an ICL by this compound would likely involve a similar mechanism where the hydroxymethyl group, or a reactive derivative thereof, reacts with a base on the opposing strand.

The repair of ICLs is a complex process that often involves translesion DNA synthesis (TLS) polymerases. nih.gov These polymerases are capable of replicating past the damaged site, although this process can be error-prone. nih.gov

| Cross-linking Agent | Involved Bases | Resulting Structure |

| N,N'-bis(2-chloroethyl)-N-nitrosourea | Deoxycytidine and Deoxyguanosine | 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane nih.gov |

| 5-(Hydroxymethyl)-2'-deoxycytidine | Not explicitly stated | Interstrand cross-links in double-stranded DNA caymanchem.com |

Potential for Mutagenesis and Genotoxicity Mechanisms

The formation of DNA adducts, including this compound, carries a significant potential for mutagenesis and genotoxicity. Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. Aldehydes, which are widespread environmental and endogenous compounds, are known to be genotoxic and can lead to the formation of hydroxymethyl adducts on DNA. nih.govacs.org

The mutagenic potential of modified nucleosides is well-documented. For instance, N4-hydroxycytidine is a potent mutagen in bacteria and phages. nih.gov Its mechanism of action involves incorporation into the viral genome, leading to an accumulation of mutations in a process termed "viral error catastrophe". nih.gov

DNA adducts can induce mutations through several mechanisms. They can cause polymerase to stall during replication, leading to strand breaks. Alternatively, they can be bypassed by specialized TLS polymerases, which are often error-prone and may insert an incorrect base opposite the adduct. nih.gov For example, the bypass of ICLs formed at deoxyguanosine can result in G-to-T transversions. nih.gov The presence of an adduct like 8-hydroxyl-2'-deoxyguanosine can also interfere with other DNA modification processes, such as methylation by human DNA methyltransferase, which can have downstream effects on gene expression. psu.edu

Given that this compound is a DNA adduct, it is expected to contribute to mutagenesis and genotoxicity through these established mechanisms, posing a threat to genome integrity.

Advanced Analytical Techniques for the Detection and Quantification of 2 Deoxy N Hydroxymethyl Cytidine in Biological Systems

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 5-hmdC from complex biological matrices prior to its detection and quantification. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE) are powerful separation methods that offer distinct advantages for the analysis of 5-hmdC.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of nucleosides. nih.govresearchgate.net When coupled with Ultraviolet (UV) detection, HPLC provides a robust method for the quantification of 5-hmdC. The separation is typically achieved on a C18 column, and the mobile phase composition is optimized to resolve 5-hmdC from other nucleosides. nih.govsielc.com The UV detector is set to a specific wavelength, usually around 270-280 nm, to monitor the elution of the separated compounds. sielc.comsielc.com

For quantitative analysis, a calibration curve is constructed using standards of known 5-hmdC concentrations. nih.gov The peak area of 5-hmdC in a biological sample is then compared to the calibration curve to determine its concentration. nih.gov While HPLC-UV is a reliable method, its sensitivity may be limited for the detection of very low levels of 5-hmdC found in some biological samples.

Table 1: Exemplary HPLC Conditions for Nucleoside Separation

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) |

| Mobile Phase B | Organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 270-280 nm |

| Injection Volume | 10 - 20 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures. This results in significantly improved resolution, sensitivity, and speed of analysis compared to conventional HPLC. For the analysis of 5-hmdC, UPLC offers the advantage of better separation from other closely eluting nucleosides and a shorter run time. A study investigating N2-hydroxymethyl-dG adducts utilized a nano-UPLC-MS/MS method, highlighting the potential for high sensitivity with this technique. nih.gov

Capillary Electrophoresis (CE) and Laser-Induced Fluorescence (LIF) Detection

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-mass ratio in a narrow capillary filled with an electrolyte solution. youtube.com For the analysis of neutral molecules like nucleosides, techniques such as micellar electrokinetic chromatography (MEKC) are employed.

To enhance the sensitivity of CE, it is often coupled with Laser-Induced Fluorescence (LIF) detection. nih.govtandfonline.comnih.gov This requires derivatization of the nucleosides with a fluorescent tag prior to analysis. CE-LIF offers exceptional sensitivity, making it suitable for the detection of extremely low levels of 5-hmdC in DNA. nih.govtandfonline.com A validated method for quantifying global 5-hmdC in DNA using CE-LIF demonstrated a limit of detection (LOD) of 0.45 amol. nih.govtandfonline.com This level of sensitivity allows for the analysis of DNA from a small number of cells. nih.govtandfonline.com CE-LIF has been successfully applied to quantify 5-hmdC in human tissue and cancer cell lines. nih.govtandfonline.com

Table 2: Performance of CE-LIF for 5-hmdC Detection

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.45 amol | nih.govtandfonline.com |

| Equivalent Detection | 1 5-hmdC per 4,000 normal nucleotides (0.025%) | nih.govtandfonline.com |

| Sample Requirement | 1 µg of DNA | nih.govtandfonline.com |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it provides a highly selective and sensitive method for the identification and quantification of molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of modified nucleosides due to its high sensitivity and specificity. uu.nlresearchgate.net In this technique, the eluent from the LC column is introduced into the mass spectrometer. The precursor ion corresponding to 5-hmdC is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the signal-to-noise ratio.

LC-MS/MS methods have been developed for the ultrasensitive detection and quantification of 5-hmdC in various biological matrices. uu.nlnih.govnih.gov These methods often employ stable isotope-labeled internal standards to ensure high accuracy and precision. researchgate.net The use of UPLC in conjunction with MS/MS (UPLC-MS/MS) further improves the performance of the assay. nih.gov One study reported a quantification limit of 5.0 pM for 5-hmdC in rice using an HPLC-tandem MS method with isotope dilution. researchgate.net Another method was developed for the quantification of the major metabolite of Molnupiravir, β-D-N4-hydroxycytidine, in human plasma with a lower limit of quantification of 10 ng/mL. mdpi.com

High-Resolution Mass Spectrometry for Adduct Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the unambiguous identification of unknown compounds and for the structural characterization of DNA adducts. nih.gov In the context of 5-hmdC analysis, HRMS can be used to confirm the identity of the compound by comparing its accurate mass to the theoretical mass. It is also instrumental in identifying and characterizing adducts formed between 5-hmdC and other molecules, which can provide insights into its reactivity and potential biological functions. For instance, a nano-UPLC-MS/MS method was used to investigate the presence of endogenous and exogenous N2-hydroxymethyl-dG adducts in DNA. nih.gov

Stable Isotope Dilution Mass Spectrometry for Absolute Quantification

Stable isotope dilution mass spectrometry (IDMS) stands as a gold standard for the absolute quantification of nucleoside modifications, including hmc. nih.gov This technique involves the use of a stable isotope-labeled analogue of the analyte as an internal standard. nih.gov By introducing a known amount of the labeled standard into a sample, the ratio of the unlabeled (endogenous) to labeled analyte can be precisely measured by mass spectrometry, allowing for highly accurate and reproducible quantification that corrects for sample loss during preparation and analysis. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used platform for IDMS analysis of modified nucleosides. nih.govresearchgate.net This approach offers high sensitivity and selectivity, enabling the detection of low-abundance DNA adducts in complex biological matrices. nih.govnih.gov The process typically involves the enzymatic hydrolysis of DNA to its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection. nih.gov To enhance sensitivity and chromatographic resolution, derivatization of the nucleosides may be employed. researchgate.net

Key Features of Stable Isotope Dilution Mass Spectrometry:

| Feature | Description |

| Principle | Utilizes a stable isotope-labeled internal standard for precise and accurate quantification. nih.gov |

| Methodology | Commonly employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and detection. nih.govresearchgate.net |

| Sample Preparation | Involves DNA hydrolysis to release individual nucleosides. nih.gov |

| Advantages | High accuracy, precision, and sensitivity; corrects for analytical variability. nih.gov |

| Applications | Absolute quantification of hmc in various biological samples, including tissues and cells. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and dynamic information about molecules in solution. mmu.ac.ukjchps.comcore.ac.uk It is invaluable for the study of N-hydroxymethyl adducts, offering insights into their structure and behavior in real-time. rsc.orgnih.gov

Structural Elucidation of N-Hydroxymethyl Adducts

NMR spectroscopy is instrumental in the structural elucidation of N-hydroxymethyl adducts of nucleobases like cytidine (B196190). rsc.orgnih.govresearchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), the precise location of the hydroxymethyl group on the nucleobase can be determined. semanticscholar.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule. mmu.ac.ukcore.ac.uk

Studies have utilized NMR to characterize the adducts formed from the reaction of formaldehyde (B43269) with cytidine and other nucleobases. rsc.orgnih.gov These analyses have revealed that while hydroxymethyl hemiaminals on endocyclic nitrogens form more rapidly, the exocyclic adducts, such as those on cytosine, are more stable in solution. rsc.orgnih.gov

Real-Time Monitoring of Adduct Formation and Dissociation

A significant advantage of NMR spectroscopy is its ability to monitor chemical reactions in real-time. nih.govnih.gov This capability allows for the direct observation of the formation and dissociation of 2'-Deoxy-N-(hydroxymethyl)cytidine adducts. rsc.orgnih.gov By acquiring a series of NMR spectra over time, the kinetics of the reaction between formaldehyde and cytidine can be followed, providing valuable data on the stability and lability of these adducts under different conditions. rsc.orgnih.gov This real-time monitoring is crucial for understanding the dynamic nature of these DNA modifications within a biological context.

Molecular Biology-Based Detection Strategies

In addition to physicochemical techniques, a variety of molecular biology-based strategies have been developed for the sensitive and specific detection of hmc. These methods often leverage the unique chemical properties of the hydroxymethyl group or employ specific enzymes to recognize and report its presence.

Selective Chemical Labeling Approaches

Selective chemical labeling is a powerful strategy for the detection and enrichment of hmc. nih.govnih.govscilit.com One prominent method involves the use of T4 bacteriophage β-glucosyltransferase (β-GT). nih.govnih.gov This enzyme specifically transfers a glucose moiety from a modified uridine (B1682114) diphosphate (B83284) glucose (UDP-Glu) donor to the hydroxyl group of hmc. nih.gov By using a UDP-Glu analog containing a chemical handle, such as an azide (B81097) group, the hmc can be tagged for subsequent detection or enrichment. nih.govnih.gov The azide group can be further modified with biotin (B1667282) via click chemistry, enabling affinity purification of hmc-containing DNA fragments for downstream analysis like sequencing. nih.gov

This covalent labeling approach offers high selectivity and allows for the comprehensive capture of hmc-containing DNA. nih.gov It has been successfully used to map the genome-wide distribution of 5-hydroxymethylcytosine (B124674) (5-hmC), a related modified base, and can be adapted for the study of hmc. nih.gov

Comparison of Detection Methods:

| Method | Principle | Key Advantage |

| Stable Isotope Dilution MS | Quantification against a labeled internal standard. nih.gov | Absolute and accurate quantification. nih.gov |

| NMR Spectroscopy | Detection of nuclear spin properties in a magnetic field. mmu.ac.uk | Detailed structural and dynamic information. rsc.orgnih.gov |

| Selective Chemical Labeling | Enzymatic tagging of the hydroxymethyl group. nih.govnih.gov | High selectivity and suitability for enrichment. nih.gov |

| Enzyme-Based Assays | Specific enzymatic recognition and signal generation. nih.govnih.gov | High sensitivity and potential for high-throughput screening. nih.gov |

Enzyme-Based Detection Assays

Enzyme-based assays offer a sensitive and often high-throughput means of detecting specific DNA modifications. nih.govnih.gov These assays typically rely on enzymes that can recognize and act upon the modified base, leading to a detectable signal. nih.govqiagen.com For instance, lesion-specific enzymes can be used to create a break at the site of the adduct, which can then be detected by methods like the comet assay or PCR-based techniques. nih.gov

Another approach involves the use of enzymes that can specifically bind to the modified nucleoside. For example, while developed for 5-hmC, the principle of using a protein that specifically recognizes the glucosylated form of the modified base could be applied to hmc. nih.gov This binding event can then be detected using various methods, including antibody-based techniques or fluorescence. nih.govnih.gov The development of specific enzymatic assays for this compound holds promise for rapid and sensitive detection in biological samples. nih.gov

High-Throughput Sequencing Technologies for Modified Nucleosides

The advent of high-throughput sequencing (HTS), also known as next-generation sequencing (NGS), has transformed the field of epigenetics, enabling genome-wide mapping of DNA modifications. cd-genomics.comresearchgate.net For the specific detection and quantification of this compound (hmc), the nucleoside of 5-hydroxymethylcytosine (5hmC), several sophisticated HTS methodologies have been developed. These technologies are crucial for understanding the biological roles of 5hmC, as its abundance is significantly lower than that of its precursor, 5-methylcytosine (B146107) (5mC), and varies across different cell types and tissues. nih.govmdpi.com

Standard bisulfite sequencing, a foundational method for DNA methylation analysis, cannot distinguish between 5mC and 5hmC, as both are resistant to bisulfite-induced deamination of cytosine to uracil (B121893). neb.com This limitation spurred the development of specialized HTS techniques to specifically map 5hmC at single-base resolution across the genome.

TET-Assisted Bisulfite Sequencing (TAB-Seq)

TET-assisted bisulfite sequencing (TAB-Seq) is a method that allows for the direct, quantitative measurement of 5hmC. The technique relies on the enzymatic activity of the Ten-Eleven Translocation (TET) family of dioxygenases. The core principle involves protecting 5hmC from TET enzyme oxidation by glucosylation. Specifically, the 5-hydroxymethyl group of 5hmC is modified with a glucose moiety using β-glucosyltransferase (β-GT). This glucosylation makes the 5hmC resistant to oxidation by TET enzymes. Subsequently, unprotected 5mC residues are oxidized by a TET enzyme to 5-carboxylcytosine (5caC). A standard bisulfite treatment then converts cytosine and 5caC to uracil, while the protected 5hmC and the original 5mC (which was oxidized and then converted) are read as cytosine during sequencing. By comparing the results of TAB-Seq with traditional bisulfite sequencing, the precise locations of 5hmC can be identified.

Oxidative Bisulfite Sequencing (oxBS-Seq)

Oxidative bisulfite sequencing (oxBS-Seq) provides an alternative strategy for mapping 5hmC. mdpi.com This method involves a chemical oxidation step prior to bisulfite treatment. The DNA is treated with potassium perruthenate (KRuO4), which selectively oxidizes 5hmC to 5-formylcytosine (B1664653) (5fC). In the subsequent bisulfite treatment, both unmodified cytosine and the newly formed 5fC are deaminated to uracil. In contrast, 5mC remains resistant to this entire process. Therefore, in the final sequencing data, any cytosine that was originally a 5hmC or an unmodified cytosine will be read as thymine (B56734), while only the 5mC residues will be read as cytosine. By comparing the data from an oxBS-Seq experiment with that from a standard bisulfite sequencing (BS-Seq) experiment on the same sample, the locations of 5hmC can be inferred. The difference in methylation levels between BS-Seq (which detects 5mC + 5hmC) and oxBS-Seq (which detects only 5mC) reveals the level of 5hmC at specific sites. mdpi.com Booth and colleagues utilized oxBS-seq to map and quantify 5hmC at CpG islands in mouse embryonic stem cells, identifying hundreds of 5hmC-containing regions. mdpi.com

Enrichment-Based Methods

Prior to single-base resolution techniques, enrichment-based methods were widely used to identify genomic regions with high levels of 5hmC. One such method is hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-Seq). cd-genomics.com This technique utilizes antibodies that specifically recognize and bind to 5hmC. The DNA is first fragmented, and then incubated with these antibodies to pull down DNA fragments containing 5hmC. These enriched fragments are then sequenced using HTS platforms. While hMeDIP-Seq is effective for identifying 5hmC-rich regions, it does not provide single-base resolution and can be influenced by antibody specificity and binding efficiency.

Enzymatic and Chemical Labeling Methods

More recent developments include methods that rely on the specific chemical or enzymatic labeling of 5hmC. For instance, the NEBNext® Enzymatic 5hmC-seq (E5hmC-seq™) kit offers a two-step enzymatic conversion workflow. neb.com First, 5hmC is glucosylated using T4-BGT, which protects it. Then, APOBEC, a cytidine deaminase, is used to deaminate 5mC and unmodified cytosine to thymine and uracil, respectively, while the protected 5hmC remains unconverted. neb.com This allows for the direct detection of 5hmC as cytosine in the final sequencing data.

Third-Generation Sequencing

Third-generation sequencing platforms, such as Pacific Biosciences' Single-Molecule, Real-Time (SMRT) sequencing and Oxford Nanopore Technologies (ONT), offer the potential for direct detection of modified bases without the need for bisulfite conversion or amplification. mdpi.comnih.gov SMRT sequencing, for example, can detect epigenetic modifications by analyzing the kinetics of DNA polymerase during the sequencing reaction. nih.govcaymanchem.com The presence of a modified base like 5hmC can cause a characteristic delay in the incorporation of the next nucleotide, a signal that can be used to directly identify its location in the native DNA molecule. caymanchem.com This approach avoids the DNA damage associated with bisulfite treatment and allows for the simultaneous detection of multiple types of modifications. neb.com

The table below summarizes and compares the key high-throughput sequencing technologies for this compound detection.

| Technique | Principle | Resolution | Advantages | Limitations |

| TAB-Seq | Enzymatic (TET) protection of 5hmC, followed by bisulfite conversion. | Single-base | Direct, quantitative measurement of 5hmC. | Complex protocol; requires comparison with BS-Seq. |

| oxBS-Seq | Chemical oxidation of 5hmC to 5fC, followed by bisulfite conversion. mdpi.com | Single-base | Provides a map of 5mC, allowing 5hmC to be inferred by subtraction from BS-Seq data. mdpi.com | Indirect detection; harsh chemical treatment can damage DNA. mdpi.comneb.com |

| hMeDIP-Seq | Antibody-based enrichment of 5hmC-containing DNA fragments. cd-genomics.com | Low (100-200 bp) | Good for identifying regions enriched in 5hmC. | Not single-base resolution; potential antibody bias. |

| E5hmC-seq | Enzymatic glucosylation of 5hmC followed by enzymatic deamination of C and 5mC. neb.com | Single-base | Direct detection; avoids harsh bisulfite treatment. neb.com | Relies on high efficiency of multiple enzymatic steps. |

| SMRT Sequencing | Direct detection via analysis of polymerase kinetics during sequencing of native DNA. nih.govcaymanchem.com | Single-base | Direct detection of 5hmC without amplification or chemical treatment; can detect other modifications simultaneously. nih.govcaymanchem.com | Lower throughput and higher error rates compared to some NGS platforms; requires sophisticated bioinformatic analysis. |

Theoretical and Computational Studies on 2 Deoxy N Hydroxymethyl Cytidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and intrinsic reactivity of 2'-Deoxy-N-(hydroxymethyl)cytidine. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic state energies, and the pathways of chemical reactions.

High-level quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to study cytidine (B196190) analogues, providing a framework for understanding the effects of modifications at the C5 position. acs.org For the related compound 2'-deoxy-5-hydroxymethylcytidine (5hmdCyd), studies show that the hydroxymethyl group significantly influences the excited-state dynamics compared to unmodified deoxycytidine. acs.org

At the ground state (S₀), the cytosine ring is largely planar. Upon excitation, the molecule transitions to excited states (e.g., S₁, S₂) before relaxing back to the ground state. The C5-hydroxymethyl modification can alter these relaxation pathways. acs.org For instance, in 5hmdCyd, the primary decay channel from the initially populated S₁(ππ*) state is a direct internal conversion to the S₀ state, which must overcome a specific energy barrier. acs.org This process is responsible for the experimentally observed ultrafast lifetime decays. acs.org

Detailed calculations reveal specific geometric parameters for related modified nucleosides in different electronic states.

Table 1: Selected Optimized Structural Parameters for 2'-deoxy-5-hydroxymethylcytidine (5hmdCyd) at the QM(CASSCF)/MM Level. acs.org

| Parameter | S₀ Minimum (S0-MIN) |

| Bond Lengths (Å) | |

| N1–C2 | 1.378 |

| N3–C4 | 1.297 |

| C5–C6 | 1.349 |

| C2–O7 | 1.214 |

| Dihedral Angles (°) | |

| C2–N3–C4–C5 | (near planar) |

| C4–C5–C6–N1 | (near planar) |

This interactive table provides key bond lengths and illustrates the near-planar geometry of the cytosine ring in its ground state, as determined by quantum chemical calculations.

The reactivity of the nucleoside is also governed by its electronic properties. Computational workflows based on quantum chemistry can be used to identify nucleophilic and electrophilic sites within a molecule, quantifying their reactivity. rsc.org Such approaches are valuable for predicting how this compound might interact with other molecules or participate in chemical reactions.

Molecular Dynamics Simulations of Modified DNA/RNA Duplexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For nucleic acids, MD simulations provide critical insights into the structural dynamics, stability, and environmental interactions of DNA and RNA duplexes, particularly those containing modified bases.

System Setup : Building a model of the DNA duplex containing the modified nucleoside, solvating it in a water box with ions to mimic physiological conditions.

Equilibration : Allowing the system to relax to a stable temperature and pressure. mdpi.com

Production Run : Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the trajectory of all atoms. mdpi.com

Analysis of these trajectories can reveal key information, such as hydrogen bonding patterns, fluctuations in helical parameters, and the dynamics of the minor and major grooves. For instance, simulations can be used to calculate the melting temperature of a DNA duplex, indicating how a modification might enhance or decrease its thermal stability. mdpi.com Studies on other types of modified cytosine pairs have shown that central mismatches can be stabilized by ions, a phenomenon that can be precisely modeled with MD simulations. mdpi.com This type of analysis would be crucial for understanding the biological implications of this compound in DNA.

Table 2: Typical Analyses Performed in MD Simulations of Modified DNA Duplexes

| Analysis Type | Information Gained | Relevance |

| Root Mean Square Deviation (RMSD) | Conformational stability of the duplex over time. | Assesses overall structural integrity. |

| Hydrogen Bond Analysis | Stability of base pairing. mdpi.com | Determines if the modification disrupts Watson-Crick pairing. |

| Helical Parameter Analysis | Local and global geometry of the DNA helix. | Shows distortions caused by the adduct. |

| Binding Free Energy Calculation | Energetics of ligand or protein binding to the modified DNA. nih.gov | Predicts the stability of complexes with DNA repair enzymes. |

This interactive table outlines the common analytical techniques used in molecular dynamics simulations to understand the structural and energetic consequences of a modified base within a DNA duplex.

Computational Modeling of Protein-Adduct Interactions

The presence of a modified nucleoside like this compound in DNA can be recognized by various proteins, including DNA repair enzymes and transcription factors. Computational modeling is essential for elucidating the molecular basis of these interactions.

Modeling protein-DNA adduct interactions presents significant challenges because the binding interfaces are often large, flexible, and may not have a well-defined pocket. nih.gov Computational strategies like protein-DNA docking and molecular dynamics simulations are employed to predict how a protein binds to a segment of DNA containing the adduct. nih.govnih.gov

These models can identify the specific amino acid residues that interact with the hydroxymethyl group and the surrounding DNA structure. Furthermore, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a quantitative measure of the interaction strength. nih.gov Such calculations can help explain why certain repair enzymes specifically recognize this type of DNA damage while ignoring unmodified DNA.

Prediction of Conformational Preferences and Energetic Landscapes

Any molecule, including this compound, can exist in various three-dimensional shapes or conformations. The distribution and interconversion of these conformers are described by the molecule's energetic landscape. Computational methods are uniquely suited to map these landscapes.

Quantum chemical calculations can identify stable conformers (local minima on the potential energy surface) and the transition states that connect them. acs.org For the related 5hmdCyd, calculations have identified the minimum energy structures for the ground state (S0-MIN), the first excited singlet state (S1-MIN), and triplet states (T1-MIN, T2-MIN). acs.org The energy differences between these states and the energy barriers for transitioning between them define the energetic landscape and dictate the molecule's photophysical behavior. acs.org

Table 3: Calculated Relative Energies for Different Electronic States of 2'-deoxy-5-hydroxymethylcytidine (5hmdCyd) at the QM(CASPT2)/MM Level. acs.org

| State | Relative Energy (kcal/mol) | Description |

| S0-MIN | 0.0 | Ground State Minimum |

| S1-MIN | 88.6 | First Excited Singlet State Minimum |

| S1/S0 Conical Intersection Barrier | 1.6 | Energy barrier for non-radiative decay from S1 to S0 |

| T1-MIN | 68.3 | First Triplet State Minimum |

| T2-MIN | 86.6 | Second Triplet State Minimum |

This interactive table presents the computed energetic landscape for a closely related cytidine analogue, highlighting the energy differences between its ground, excited singlet, and triplet states, which govern its dynamic behavior upon light absorption.

Molecular dynamics simulations complement these quantum calculations by exploring the conformational landscape of the molecule in a solvent environment over time, providing insights into the flexibility of the deoxyribose sugar ring (sugar pucker) and the rotation around the glycosidic bond, which links the sugar to the nucleobase.

Q & A

Basic Research Questions

Q. What is the molecular structure of 2'-Deoxy-N-(hydroxymethyl)cytidine, and how does it differ from deoxycytidine?

- Answer : this compound (CAS: 7226-77-9) has the molecular formula C₁₀H₁₅N₃O₅ (FW: 257.2) and features a hydroxymethyl (-CH₂OH) group at the N4 position of the cytosine base. This modification distinguishes it from standard deoxycytidine (C₉H₁₃N₃O₄, CAS: 951-77-9), which lacks the hydroxymethyl moiety. Structural differences influence hydrogen bonding, base pairing, and enzymatic interactions .

Q. What analytical methods are recommended for detecting and quantifying this compound in DNA samples?

- Answer : Capillary electrophoresis with laser-induced fluorescence (CE-LIF) is a validated method for quantifying genomic 5-hydroxymethyl-2'-deoxycytidine. This technique offers high sensitivity (detection limits in the femtomolar range) and specificity, enabling differentiation from 5-methylcytidine and unmodified cytidine in enzymatic or oxidative studies .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : The compound is supplied as a crystalline solid and should be stored at -20°C to maintain stability for ≥4 years. Avoid repeated freeze-thaw cycles. While safety data for this specific derivative are limited, general precautions for cytidine analogs include using gloves, eye protection, and working in a well-ventilated fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How does the hydroxymethyl modification influence the deamination kinetics of cytidine residues in DNA?

- Answer : The hydroxymethyl group at the N4 position alters steric and electronic properties, reducing deamination efficiency by enzymes like APOBEC3A (A3A). For example, A3A deaminates 5-hydroxymethylcytidine at 2–26% efficiency per sequence compared to 36–57% for bromocytidine, likely due to the larger volume of the hydroxymethyl moiety (41 ų vs. 19 ų for hydroxycytidine). Experimental designs should include temperature-controlled 3DPCR to assess deamination thresholds (e.g., restrictive temperatures at 80.2°C) .

Q. What role does this compound play in epigenetic regulation, and how can its distribution be mapped in genomes?

- Answer : As an oxidative derivative of 5-methylcytidine, it is implicated in active DNA demethylation pathways. Mapping its genomic distribution requires bisulfite-free methods, such as TET-assisted bisulfite sequencing (TAB-seq) or antibody-based enrichment coupled with next-generation sequencing. These approaches avoid artifactual deamination of 5-hydroxymethylcytosine to uracil during traditional bisulfite treatment .

Q. What experimental considerations are critical when incorporating this compound into oligonucleotides for structural studies?

- Answer : Use Taq polymerase with modified dCTP derivatives during PCR synthesis. Ensure primer design avoids G/C-rich regions to minimize secondary structures. Post-synthesis, validate incorporation via LC-MS/MS and monitor stability under UV cross-linking conditions, as cytidine derivatives may undergo hydrolysis to uridine analogs, confounding results .

Q. How do substituents at the N4 position of cytidine impact interactions with DNA repair proteins?

- Answer : Substituent volume and polarity dictate repair efficiency. For instance, bulky groups like hydroxymethyl (41 ų) reduce recognition by mismatch repair (MMR) proteins compared to smaller groups (e.g., methyl: 31 ų). Experimental assays should compare repair kinetics using electrophoretic mobility shift assays (EMSAs) or fluorescence anisotropy to quantify binding affinities .

Methodological Notes

- Synthesis : For in-house synthesis, start with deoxycytidine and perform selective hydroxymethylation using formaldehyde and reducing agents under controlled pH (7–8). Purify via reverse-phase HPLC .

- Safety : While no specific GHS classification exists for this compound, treat it as a potential irritant (H315/H319) based on analogous cytidine derivatives. Refer to institutional biosafety protocols for handling modified nucleotides .

- Data Validation : Cross-validate analytical results with orthogonal methods (e.g., LC-MS and antibody-based assays) to mitigate false positives from hydrolytic or enzymatic deamination artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.